Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the linear formula C11H19N3O2 . It is also known as tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The compound has a piperazine ring, which is a heterocyclic amine, and a carboxylate ester group. The cyanomethyl group is attached to the piperazine ring .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 387.1±27.0 °C at 760 mmHg, and a flash point of 187.9±23.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Molecular Structure and Bonding
The six-membered ring of a related compound, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration. Hydrogen bonds are formed between the OH group and the protecting carbonyl group, and between NH and the piperazine oxo group (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis of Piperidine Derivatives
The compound is involved in the synthesis of piperidine derivatives, where tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with BuLi and iodides of protected alcohols to form corresponding tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).
Preparation of Peptidomimetics
Selective O-deprotection of a related compound enables the synthesis of enantiomerically pure alcohol, which is then alkylated to yield 1,3,4-trisubstituted-2-oxopiperazines. These are used to prepare diastereomerically pure constrained peptidomimetics, important in pharmaceutical research (Franceschini, Sonnet, & Guillaume, 2005).
Synthesis of Jak3 Inhibitor
This compound serves as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550, highlighting its utility in drug discovery and development (Chen Xin-zhi, 2011).
Structural Analysis
X-ray studies reveal structural details of related compounds, which are crucial for understanding their chemical behavior and potential applications in various fields of chemistry and biology (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)-3-oxopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJSYPWZVTJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175093 | |
Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234108-59-9 | |
Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=234108-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-3-oxo-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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